2-Amino-5-cyclopentyl-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-Amino-5-cyclopentyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ringThe thiazole ring is known for its aromatic properties, which contribute to the compound’s reactivity and versatility in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-cyclopentyl-1,3-thiazole-4-carboxylic acid typically involves the reaction of cyclopentanone with thiourea and α-haloketones under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-cyclopentyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The amino group and carboxylic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-Amino-5-cyclopentyl-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it suitable for developing novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-cyclopentyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. These interactions can lead to the activation or inhibition of biochemical pathways, ultimately affecting cellular functions .
Comparison with Similar Compounds
2-Amino-5-benzyl-1,3-thiazole: Known for its anticancer activity.
2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid: Used in medicinal chemistry for its unique electronic properties.
2-Amino-1,3-thiazole-4-carboxylic acid: A precursor to various biologically active compounds.
Uniqueness: 2-Amino-5-cyclopentyl-1,3-thiazole-4-carboxylic acid stands out due to its cyclopentyl group, which imparts unique steric and electronic properties. This makes it a valuable scaffold for designing novel compounds with specific biological activities .
Properties
Molecular Formula |
C9H12N2O2S |
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Molecular Weight |
212.27 g/mol |
IUPAC Name |
2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2S/c10-9-11-6(8(12)13)7(14-9)5-3-1-2-4-5/h5H,1-4H2,(H2,10,11)(H,12,13) |
InChI Key |
VJSRKIKMMOKHGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=C(N=C(S2)N)C(=O)O |
Origin of Product |
United States |
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